UNC2025 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UNC2025 hydrochloride (UNC2025 HCl) is a novel, small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase that has been developed for use in laboratory experiments. The compound was first identified in a screening library of compounds and has since been studied for its potential therapeutic applications in a variety of conditions, including cancer, diabetes, and neurological disorders. The compound has also been studied for its potential use in laboratory experiments as a tool for studying the mTOR pathway.
科学的研究の応用
1. Dual Inhibitor of Mer and FLT3 UNC2025 is a potent, orally bioavailable dual inhibitor of Mer and FLT3 . It has IC50 values of 0.74 nM and 0.8 nM for Mer and FLT3 respectively . This makes it a valuable tool in studying the roles of these kinases in various biological processes.
Inhibition of Prosurvival Signaling
UNC2025 has been shown to potently inhibit prosurvival signaling in MERTK-expressing acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML) . This suggests its potential use in the treatment of these types of leukemia.
Induction of Apoptosis
In addition to inhibiting prosurvival signaling, UNC2025 also induces apoptosis in MERTK-expressing ALL and AML cell lines and patient samples . This further supports its potential therapeutic use in leukemia treatment.
4. Reduction of Proliferation and Colony Formation UNC2025 reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . This could be particularly useful in slowing the progression of these diseases.
Therapeutic Effects in Xenograft Models
UNC2025 has shown significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival . This suggests its potential effectiveness in a clinical setting.
Increased Sensitivity to Methotrexate
UNC2025 has been found to increase sensitivity to methotrexate in vivo . This suggests that addition of MERTK-targeted therapy to current cytotoxic regimens may be particularly effective and/or allow for chemotherapy dose reduction.
7. Inhibition of Axl and Tyro3 Phosphorylation UNC2025 also inhibits the phosphorylation of Axl and Tyro3, although at higher concentrations (IC50 values of 122 nM and 301 nM respectively) . This suggests potential broader applications in the study of these kinases.
8. Potential Use in Treatment of Acute Leukemias Given its broad-spectrum activity in leukemia patient samples and xenograft models, alone or in combination with cytotoxic chemotherapy, UNC2025 supports continued development of MERTK inhibitors for treatment of leukemia .
作用機序
Target of Action
UNC2025 (hydrochloride) primarily targets Mer and Flt3 . These are protein tyrosine kinases that play crucial roles in cell survival, proliferation, and differentiation. The IC50 values for Mer and Flt3 are 0.74 nM and 0.8 nM, respectively . The compound exhibits over 45-fold selectivity for MERTK relative to Axl .
Mode of Action
UNC2025 (hydrochloride) interacts with its targets (Mer and Flt3) in an ATP-competitive manner . This interaction inhibits the phosphorylation of Mer and Flt3, thereby disrupting their normal function .
Biochemical Pathways
The inhibition of Mer and Flt3 by UNC2025 (hydrochloride) affects several biochemical pathways. For instance, it mediates potent inhibition of Mer phosphorylation in 697 B-ALL cells . It also results in decreased phosphorylation of Flt3 in Flt3-ITD positive Molm-14 acute myeloid leukemia cells .
Pharmacokinetics
UNC2025 (hydrochloride) exhibits excellent pharmacokinetic (PK) properties . It is highly orally bioavailable, making it suitable for oral administration . .
Result of Action
The action of UNC2025 (hydrochloride) leads to significant therapeutic effects. In vitro, it induces apoptosis and reduces colony formation in MERTK-expressing ALL and AML cell lines and patient samples . In vivo, it shows significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden .
特性
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHAEAZNSGIAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。